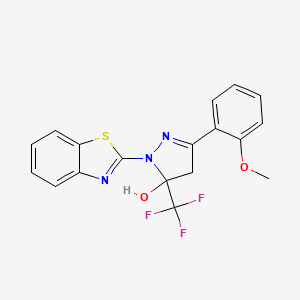
2-(1,3-benzothiazol-2-yl)-5-(2-methoxyphenyl)-3-(trifluoromethyl)-4H-pyrazol-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-benzothiazol-2-yl)-5-(2-methoxyphenyl)-3-(trifluoromethyl)-4H-pyrazol-3-ol is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features a benzothiazole ring, a methoxyphenyl group, and a trifluoromethyl group attached to a pyrazole ring. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-yl)-5-(2-methoxyphenyl)-3-(trifluoromethyl)-4H-pyrazol-3-ol typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Formation of the Pyrazole Ring: This can be synthesized by the reaction of hydrazine with a 1,3-diketone.
Coupling Reactions: The benzothiazole and pyrazole rings can be coupled using a suitable reagent, such as a halogenated intermediate.
Introduction of the Trifluoromethyl Group: This can be done using trifluoromethylation reagents like trifluoromethyl iodide or trifluoromethyl sulfonate.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group.
Reduction: Reduction reactions might target the benzothiazole ring or the pyrazole ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, compounds with similar structures have been studied for their potential as enzyme inhibitors or receptor modulators. They may exhibit antimicrobial, antifungal, or anticancer activities.
Medicine
In medicinal chemistry, such compounds are often investigated for their potential therapeutic effects. They may serve as lead compounds in the development of new drugs.
Industry
In the industrial sector, these compounds can be used in the development of new materials, such as polymers or dyes, due to their unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(1,3-benzothiazol-2-yl)-5-(2-methoxyphenyl)-3-(trifluoromethyl)-4H-pyrazol-3-ol would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, altering their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-benzothiazol-2-yl)-5-phenyl-3-(trifluoromethyl)-4H-pyrazol-3-ol
- 2-(1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)-3-(trifluoromethyl)-4H-pyrazol-3-ol
Uniqueness
The presence of the methoxy group in 2-(1,3-benzothiazol-2-yl)-5-(2-methoxyphenyl)-3-(trifluoromethyl)-4H-pyrazol-3-ol can significantly influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds, potentially offering unique advantages in specific applications.
Properties
Molecular Formula |
C18H14F3N3O2S |
|---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-5-(2-methoxyphenyl)-3-(trifluoromethyl)-4H-pyrazol-3-ol |
InChI |
InChI=1S/C18H14F3N3O2S/c1-26-14-8-4-2-6-11(14)13-10-17(25,18(19,20)21)24(23-13)16-22-12-7-3-5-9-15(12)27-16/h2-9,25H,10H2,1H3 |
InChI Key |
GKNIHJPLAOSQNY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=NN(C(C2)(C(F)(F)F)O)C3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 5-[(3-bromo-4-ethoxy-5-methoxybenzyl)amino]-2-(morpholin-4-yl)benzoate](/img/structure/B12499890.png)
![4-(Difluoromethyl)-5-[4-(3-methylmorpholin-4-yl)-6-morpholin-4-yl-1,3,5-triazin-2-yl]pyridin-2-amine](/img/structure/B12499895.png)

![1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4H-pyridine-3-carboxamide](/img/structure/B12499911.png)
![6-[3-methoxy-4-(propan-2-yloxy)phenyl]-4-methyl-N-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B12499913.png)
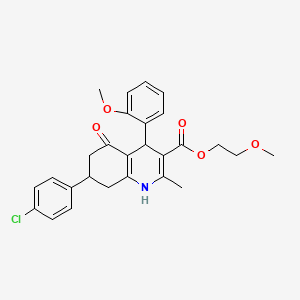
![Methyl 5-{[(3-methyl-4-nitrophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12499926.png)
![8'-chloro-1,5-dimethyl-2',3',3'a,5'-tetrahydro-1'H-spiro[1,5-diazinane-3,4'-pyrrolo[1,2-a]quinoline]-2,4,6-trione](/img/structure/B12499931.png)
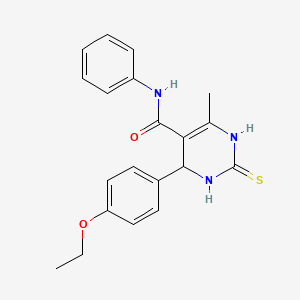
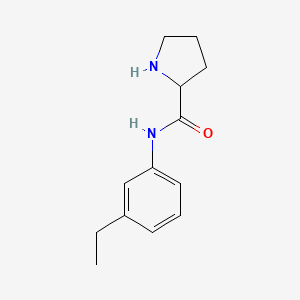

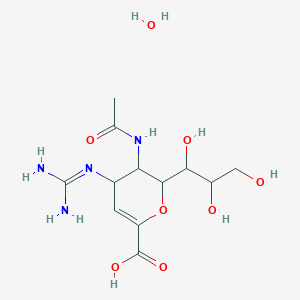

![Propyl 5-{[(3,5-dibromo-2-methoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12499979.png)
